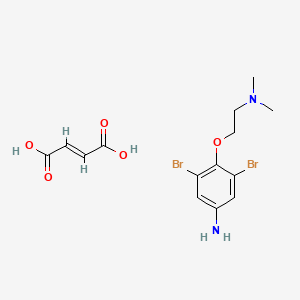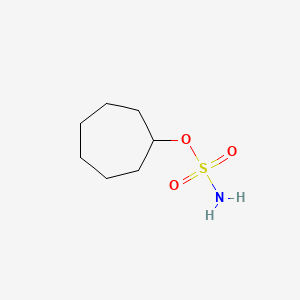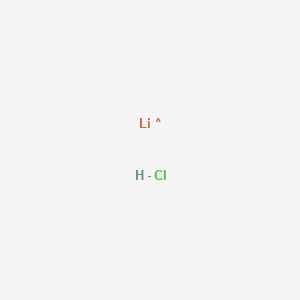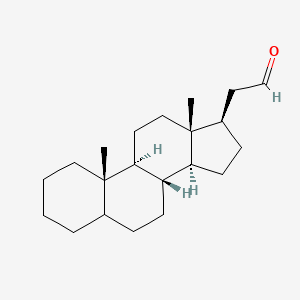
14-Hydroxyhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Hydroxyhexadecanoic acid is a long-chain fatty acid with the molecular formula C16H32O3. It is a hydroxylated derivative of hexadecanoic acid, also known as palmitic acid, where a hydroxyl group is substituted at the 14th carbon position. This compound is significant in various biological and industrial contexts due to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
14-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of hexadecanoic acid using specific enzymes or chemical reagents. For instance, cytochrome P450 enzymes can catalyze the hydroxylation of palmitic acid to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves biotransformation processes using microbial systems. These processes utilize genetically engineered microorganisms that express the necessary enzymes to convert palmitic acid into its hydroxylated form .
Chemical Reactions Analysis
Types of Reactions
14-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
14-Hydroxyhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in the biosynthesis of cutin, a structural polymer in plant cuticles.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 14-Hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is incorporated into the cutin polymer in plant cuticles, providing structural integrity and protection against environmental stress . The hydroxyl group allows for hydrogen bonding, which contributes to the stability and functionality of the cutin polymer.
Comparison with Similar Compounds
Similar Compounds
16-Hydroxyhexadecanoic acid: Another hydroxylated derivative of palmitic acid, with the hydroxyl group at the 16th carbon position.
12-Hydroxyhexadecanoic acid: Hydroxylated at the 12th carbon position.
10-Hydroxyhexadecanoic acid: Hydroxylated at the 10th carbon position.
Uniqueness
14-Hydroxyhexadecanoic acid is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological functions. The position of the hydroxyl group affects its ability to form hydrogen bonds and interact with other molecules, making it distinct from other hydroxylated fatty acids .
Properties
Molecular Formula |
C16H32O3 |
|---|---|
Molecular Weight |
272.42 g/mol |
IUPAC Name |
14-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI Key |
KBDZCYDPGRYCRM-UHFFFAOYSA-N |
SMILES |
CCC(CCCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCC(CCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![10-[8-(4-Carboxy-3-methylbuta-1,3-dienyl)-3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1236338.png)

![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)
![(Z)-3-[(AMINOIMINOMETHYL)THIO]PROP-2-ENOIC ACID SULFATE](/img/structure/B1236343.png)






